
1-(2-Azidoethyl)azepane
Vue d'ensemble
Description
1-(2-Azidoethyl)azepane is a chemical compound with the molecular formula C8H16N4 . It is a derivative of azepane, a seven-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered azepane ring with an azidoethyl group attached . The average mass of the molecule is 168.239 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, a study on the synthesis and applications of azetines provides insights into the reactivity of similar nitrogen-containing heterocycles .Applications De Recherche Scientifique
Azepanium Ionic Liquids
Azepane, a seven-member alicyclic secondary amine, serves as the starting material for synthesizing a new family of room temperature ionic liquids. These transformations are significant for the polyamide industry, offering an alternative to the disposal issue of azepane through combustion. The study by Belhocine et al. (2011) explores the synthesis of tertiary amines from azepane and their further quaternisation to yield azepanium salts. These salts exhibit wide electrochemical windows, suggesting their potential as safe alternatives to volatile organic compound-based electrolytes (Belhocine et al., 2011).
Pharmaceutical Significance
Azepane-based compounds have shown a variety of pharmacological properties, with more than 20 such drugs approved by the FDA for treating various diseases. Zha et al. (2019) highlight the structural diversity of azepane derivatives, their therapeutic applications, and their potential in drug discovery. The review covers the development of azepane-containing analogs with a focus on less toxic, low-cost, and highly active compounds (Zha et al., 2019).
Enantioselective Synthesis
Goudedranche et al. (2014) report the first enantioselective organocatalyzed domino synthesis of azepane moieties, introducing a temporary-bridge strategy for synthesizing optically active azepanone, azepanol, or azepanedione derivatives. This strategy presents a novel approach for the enantioselective synthesis of aza-seven-membered rings, expanding the toolkit for creating azepane-based pharmaceuticals (Goudedranche et al., 2014).
Synthesis and Activity of Azepane Derivatives
Breitenlechner et al. (2004) discuss the synthesis and evaluation of novel azepane derivatives as inhibitors for protein kinase B (PKB-alpha) and protein kinase A (PKA). The study focuses on the structural optimization of these compounds, demonstrating their potential as drug candidates due to their plasma stability and high activity (Breitenlechner et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-azidoethyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c9-11-10-5-8-12-6-3-1-2-4-7-12/h1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWCQVNBNDLEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


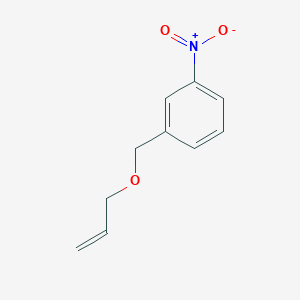
![Benzenamine, 3-[(2-propen-1-yloxy)methyl]-](/img/structure/B3087490.png)
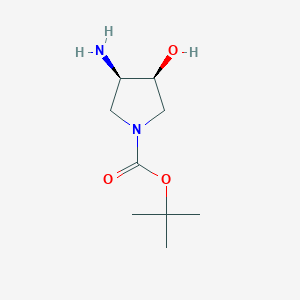
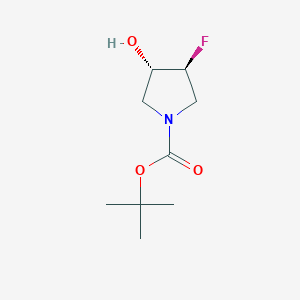
![1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3087501.png)
![4-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3087508.png)
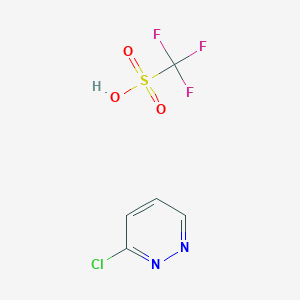

![3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one](/img/structure/B3087528.png)
![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B3087536.png)

![2-Propenamide, N-[(1R)-1-phenylethyl]-](/img/structure/B3087556.png)
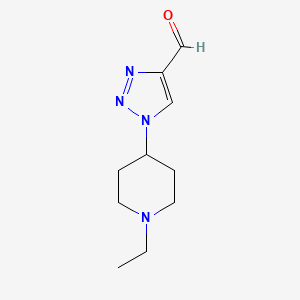
![[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester](/img/structure/B3087565.png)
